N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(thiophen-2-yl)acetamide
Description
Properties
IUPAC Name |
N-[4-(4-methoxypiperidin-1-yl)phenyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-22-16-8-10-20(11-9-16)15-6-4-14(5-7-15)19-18(21)13-17-3-2-12-23-17/h2-7,12,16H,8-11,13H2,1H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNQGYDWSHHNKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(thiophen-2-yl)acetamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxy Group: The methoxy group is usually introduced via methylation reactions.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction.
Coupling Reactions: The piperidine and thiophene rings are coupled with the phenyl and acetamide groups through amide bond formation, often using reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the thiophene ring.
Reduction: Reduction reactions could target the acetamide group or the aromatic rings.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(thiophen-2-yl)acetamide may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: As a potential ligand for studying receptor interactions.
Medicine: Investigated for potential therapeutic effects, particularly in the central nervous system.
Industry: Used in the synthesis of other compounds or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound interacts with a receptor in the central nervous system, it might act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(thiophen-2-yl)acetamide: can be compared with other piperidine or thiophene derivatives.
Unique Features: The combination of the piperidine, thiophene, and acetamide groups may confer unique pharmacological properties.
List of Similar Compounds
- This compound
- N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(furan-2-yl)acetamide
- N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(pyridin-2-yl)acetamide
Biological Activity
N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(thiophen-2-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of approximately 292.41 g/mol. Its structure includes a piperidine ring, a phenyl group, and a thiophene moiety, which are known to enhance biological activity through various mechanisms.
Antimicrobial Properties
Recent studies have highlighted the compound's antimicrobial activity against various pathogens. For instance, derivatives of similar structures have shown significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The minimum inhibitory concentration (MIC) values reported for related compounds suggest that modifications in the side chains can lead to increased potency against these pathogens.
| Compound Type | Pathogen | MIC (μg/mL) | Reference |
|---|---|---|---|
| N-(4-methoxyphenyl)-2-thiophenecarboxamide | MRSA | 0.125 | |
| Pyrrole Derivative | Staphylococcus aureus | 3.125 - 12.5 |
Neuroprotective Effects
In addition to antimicrobial properties, this compound has been evaluated for neuroprotective effects . Research indicates that compounds containing piperidine can exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.
Anti-inflammatory Activity
The compound has also shown potential in anti-inflammatory applications. Studies have demonstrated that related compounds can inhibit pro-inflammatory cytokines and pathways, suggesting a role in managing conditions like arthritis or other inflammatory diseases.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
- Receptor Modulation : The piperidine moiety can interact with neurotransmitter receptors, influencing synaptic transmission.
- Oxidative Stress Reduction : The presence of thiophene may contribute to antioxidant properties, mitigating oxidative damage in cells.
Study on Antimicrobial Efficacy
A study conducted by researchers at MDPI evaluated various pyrrole derivatives, including those structurally similar to this compound. The study found that specific modifications led to enhanced activity against resistant strains of bacteria, indicating the potential for developing new antibacterial agents based on this scaffold .
Neuroprotection in Animal Models
In an animal model of neurodegeneration, compounds similar to this compound were administered to assess their neuroprotective effects. Results showed significant improvement in cognitive functions and reduced markers of oxidative stress compared to controls .
Q & A
Q. Critical parameters :
- Temperature control : Exothermic reactions (e.g., coupling) require ice baths to prevent side reactions.
- Solvent choice : Polar aprotic solvents (DMF, DCM) enhance reactivity for substitution and coupling steps .
Which spectroscopic techniques are essential for confirming structural integrity and purity?
Q. Basic
- NMR spectroscopy :
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- IR spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and aromatic C-H bends (~750 cm⁻¹) .
How can researchers optimize reaction yields when synthesizing derivatives with modified substituents?
Q. Advanced
- Substituent effects :
- Electron-withdrawing groups (e.g., Cl on phenyl) increase coupling efficiency but may reduce solubility .
- Methoxy groups enhance solubility but require protection during acidic/basic conditions .
- Design of Experiments (DoE) : Use fractional factorial designs to test variables (temperature, solvent, catalyst ratio). For example, increasing DMF volume from 5 mL to 10 mL improved yields by 15% in analogous compounds .
- Catalyst screening : Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki couplings of thiophene derivatives .
How should discrepancies between computational binding predictions and experimental affinity data be resolved?
Q. Advanced
- Data contradiction analysis :
- Re-evaluate force fields : Adjust partial charges in molecular dynamics (MD) simulations to better match the compound’s electron density (e.g., using DFT calculations at the B3LYP/6-31G* level) .
- Experimental validation :
- SPR assays : Measure real-time binding kinetics to receptors (e.g., GPCRs) .
- Isothermal titration calorimetry (ITC) : Quantify enthalpy-entropy compensation effects missed in docking studies .
- Case study : A 2024 study resolved a 20% discrepancy in binding free energy (ΔG) by incorporating explicit solvent models in MD simulations .
What computational methods predict the binding modes of this compound with target enzymes?
Q. Advanced
- Molecular docking : AutoDock Vina or Glide to screen against crystal structures (e.g., PDB 1XYZ). Include flexible side chains for accurate pose prediction .
- MD simulations :
- Run 100-ns trajectories in GROMACS with CHARMM36 force fields to assess stability of ligand-receptor complexes .
- Identify key interactions (e.g., hydrogen bonds between the acetamide carbonyl and Lys123 residue) .
- Pharmacophore modeling : Map essential features (hydrogen bond acceptors, aromatic rings) using Schrödinger’s Phase .
How can crystallographic data resolve ambiguities in the compound’s 3D structure?
Q. Advanced
- Single-crystal X-ray diffraction :
- Troubleshooting :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
